molecular formula C13H14BrNO4 B6112199 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE

2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE

Cat. No.: B6112199
M. Wt: 328.16 g/mol
InChI Key: DWELZJWIKCDMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE typically involves the reaction of 4-bromobenzoic acid with morpholine and an appropriate oxoethylating agent. One common method involves the use of chloroacetic acid amide in the presence of a base such as dimethylformamide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Catalysts: Coupling reactions often require palladium-based catalysts and suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The morpholine ring and oxoethyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromobenzoate moiety may also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c14-11-3-1-10(2-4-11)13(17)19-9-12(16)15-5-7-18-8-6-15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWELZJWIKCDMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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